![molecular formula C7H11N5O B1266507 2-Amino-4-morpholino-s-triazine CAS No. 2045-25-2](/img/structure/B1266507.png)
2-Amino-4-morpholino-s-triazine
Overview
Description
2-Amino-4-morpholino-s-triazine is a compound that contains a total of 25 bonds; 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 ether (aliphatic) . It consists of 11 Hydrogen atoms, 7 Carbon atoms, 5 Nitrogen atoms, and 1 Oxygen atom .
Synthesis Analysis
The synthesis of s-triazine derivatives involves the replacement of chloride ions with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base . This process can be performed using conventional methods or microwave irradiation .Molecular Structure Analysis
The molecular structure of 2-Amino-4-morpholino-s-triazine includes 14 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 ether (aliphatic) . The molecular weight of 2-Amino-4-morpholino-s-triazine is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Chemical Reactions Analysis
Triazines, including 2-Amino-4-morpholino-s-triazine, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Anticancer Activity
s-Triazine derivatives, including 2-Amino-4-morpholino-s-triazine, play an important role in anticancer drug design and development . They have shown remarkable activity against a wide range of cancer cells . For example, some derivatives have demonstrated excellent potency against the HCT116 cell lines through apoptosis induction .
Inhibition of Enzymes Involved in Tumorigenesis
s-Triazine derivatives have been found to inhibit enzymes involved in the process of tumorigenesis . They have broad inhibitory activity on processes such as proliferation . In some cases, s-triazine derivatives induce cell apoptosis .
Targeting Topoisomerases
s-Triazines, including 2-Amino-4-morpholino-s-triazine, have been studied for their ability to target topoisomerases . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Targeting Tyrosine Kinases
s-Triazines have also been found to target tyrosine kinases . Tyrosine kinases play a key role in the modulation of growth factor signaling, which regulates cell division, differentiation, and death .
Targeting Phosphoinositide 3-Kinases
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . s-Triazines have been found to target PI3Ks .
Targeting NADP±Dependent Isocitrate Dehydrogenases
NADP±dependent isocitrate dehydrogenases (IDHs) are metabolic enzymes that catalyze the oxidative decarboxylation of isocitrate, producing alpha-ketoglutarate (α-KG) and CO2 . s-Triazines have been found to target IDHs .
Targeting Cyclin-Dependent Kinases
Cyclin-dependent kinases (CDKs) are a family of protein kinases first discovered for their role in regulating the cell cycle . s-Triazines have been found to target CDKs .
EGFR Inhibitory Activity
Some s-triazine derivatives have exhibited potent EGFR inhibitory activity . The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-morpholino-s-triazine, also known as 4-(4-Morpholinyl)-1,3,5-triazin-2-amine, are specific enzymes generated in cancer cells . These enzymes are potential therapeutic targets and play a crucial role in the proliferation of cancer cells .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which results in a broad inhibitory effect on processes such as proliferation . The morpholine group on the s-triazine scaffold is beneficial for its antitumor activity .
Biochemical Pathways
The affected pathways include those involving topoisomerases, tyrosine kinases, phosphoinositide 3-kinases, NADP±dependent isocitrate dehydrogenases, and cyclin-dependent kinases . These pathways are extensively studied and are involved in diverse signaling pathways in cancer cells .
Result of Action
The compound shows cytotoxic activity against various cancer cells, including MDA-MB321 (breast cancer), MCF-7, HeLa, and HepG2 (human hepatocellular carcinoma) cells . In some cases, s-triazine derivatives induce cell apoptosis .
Safety and Hazards
Future Directions
S-Triazine derivatives, including 2-Amino-4-morpholino-s-triazine, have attracted researcher attention due to their wide range of biological properties and potential applications . Future research may focus on modifying the structure and introducing new substituents to obtain compounds with broad inhibitory activity on processes such as proliferation .
properties
IUPAC Name |
4-morpholin-4-yl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-6-9-5-10-7(11-6)12-1-3-13-4-2-12/h5H,1-4H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJUSHCHCOTTPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174405 | |
Record name | s-Triazine, 2-amino-4-morpholino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-morpholino-s-triazine | |
CAS RN |
2045-25-2 | |
Record name | 4-(4-Morpholinyl)-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2045-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-morpholino-s-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-morpholino-s-triazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109885 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | s-Triazine, 2-amino-4-morpholino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-4-MORPHOLINO-S-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9XJQ5P7ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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